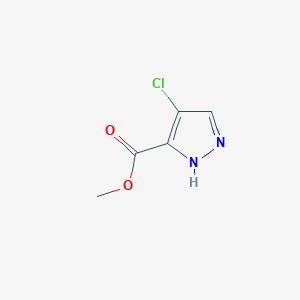

methyl 4-chloro-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

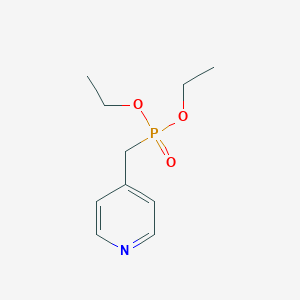

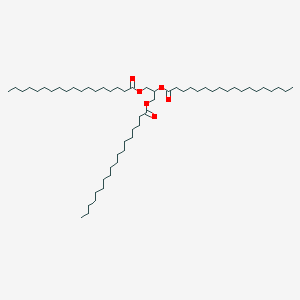

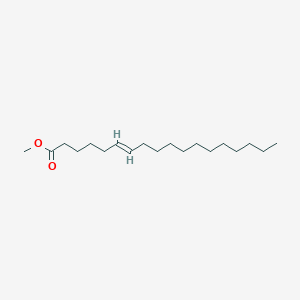

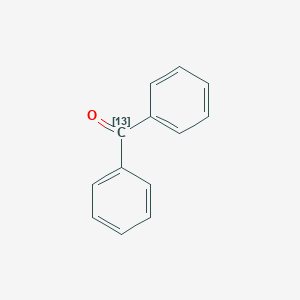

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 160.56 g/mol .

Molecular Structure Analysis

The molecular structure of methyl 4-chloro-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl ester group and a chlorine atom . The InChI code for the compound is 1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis

Methyl 4-chloro-1H-pyrazole-3-carboxylate has a molecular weight of 160.56 g/mol . It has a topological polar surface area of 55 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is white to almost white in color .Aplicaciones Científicas De Investigación

Biomedical Applications

- Field : Biomedical Research

- Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate .

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : Pyrazoles are used in the synthesis of heterocyclic compounds . They are involved in various reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .

- Methods : Various methods are used for their synthesis, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and ruthenium-catalyzed hydrogen transfer .

- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

Medicinal Chemistry and Drug Discovery

- Field : Medicinal Chemistry

- Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used in the synthesis of various drugs due to their diverse biological activities .

Agrochemistry

- Field : Agrochemistry

- Application : Pyrazoles are used in agrochemistry. For example, Halosulfuron-methyl, a post-emergence herbicide, contains a pyrazole ring .

- Methods : Halosulfuron-methyl is rapidly absorbed via the foliage and the roots and translocated to other parts of the plant where it quickly arrests growth, leading to the death of the plant .

- Results : The compound provides residual soil activity resulting in season long control .

Synthesis of Complex Structures

- Field : Organic Chemistry

- Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are used in the synthesis of more complex structures with various relevant examples .

- Methods : Various methods are used for their synthesis, including the treatment of diphenylhydrazone and pyridine with iodine .

- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .

Propiedades

IUPAC Name |

methyl 4-chloro-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUQWWCPNUDMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428078 |

Source

|

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-chloro-1H-pyrazole-3-carboxylate | |

CAS RN |

1005584-90-6 |

Source

|

| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)